H3B-120

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H3B-120 is a highly selective, competitive, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1). This compound has shown significant anti-cancer activity by inhibiting the enzyme CPS1, which plays a crucial role in the urea cycle and pyrimidine synthesis .

科学研究应用

H3B-120 has several scientific research applications, including:

Cancer Research: It is used to study the role of CPS1 in cancer biology and to develop targeted therapies for cancers that overexpress CPS1.

Metabolic Studies: This compound is used to investigate the urea cycle and its role in ammonia detoxification.

Drug Development: It serves as a valuable tool for developing new drugs that target CPS1 and related metabolic pathways.

作用机制

Target of Action

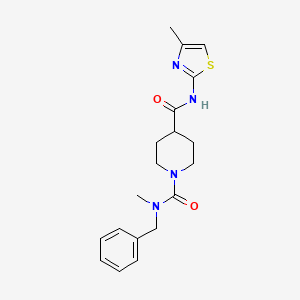

H3B-120, also known as N1-Benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide, primarily targets the enzyme Carbamoyl Phosphate Synthetase 1 (CPS1) . CPS1 is a key enzyme in the urea cycle, which detoxifies ammonia by converting it into carbamoyl phosphate .

Mode of Action

This compound interacts with CPS1 by binding to an allosteric pocket, which is a site on the enzyme distinct from the active site . This binding causes a conformational change in the carbamate synthetase domain of CPS1, preventing ATP binding and catalysis . This results in the inhibition of CPS1 activity .

Biochemical Pathways

The inhibition of CPS1 by this compound affects two key biochemical pathways. First, it blocks the conversion of ammonia to urea in the urea cycle . Second, it inhibits CPS1’s support of the pyrimidine biosynthetic pathway . Pyrimidines are essential components of nucleic acids, and their synthesis is crucial for cell growth and proliferation.

Pharmacokinetics

It is known that this compound is active in cellular assays, although its cellular potency decreases significantly compared with enzymatic assays . The half-life of this compound is reported to be only 40 minutes .

Result of Action

The result of this compound’s action is the inhibition of CPS1 activity, which leads to the blocking of both urea synthesis and CPS1’s support of the pyrimidine biosynthetic pathway . This can have significant effects at the molecular and cellular levels, potentially inhibiting cell growth and proliferation.

生化分析

Biochemical Properties

H3B-120 interacts with the enzyme CPS1, a mitochondrial rate-limiting enzyme that catalyzes the first committed step of the urea cycle by converting ammonia into carbamoyl phosphate . This compound binds to an allosteric pocket of CPS1, thereby achieving highly selective inhibition of CPS1 . This interaction blocks ATP hydrolysis in the first step of carbamoyl phosphate synthesis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It blocks both CPS1 activity in ammonia conversion to urea and supports pyrimidine synthesis . This compound has been found to decrease urea release into conditioned media in hepatocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to an allosteric pocket of CPS1, which prevents ATP binding and catalysis . This selective inhibition of CPS1 results in the blocking of both CPS1 activity in ammonia conversion to urea and support of pyrimidine synthesis .

Dosage Effects in Animal Models

Specific information on the dosage effects of this compound in animal models was not found in the search results. It has been reported that this compound demonstrated preferential lethality of U2AF1-mutant cells in vitro and in in vivo orthotopic xenografts at well-tolerated doses .

Metabolic Pathways

This compound is involved in the urea cycle, a metabolic pathway that converts toxic ammonia into less toxic urea . By inhibiting CPS1, this compound can disrupt this pathway and redirect carbon and nitrogen to support anabolic processes .

Subcellular Localization

Given that it interacts with CPS1, a mitochondrial enzyme , it is plausible that this compound may be localized within the mitochondria where CPS1 is found

准备方法

H3B-120 was identified through a high-throughput screening of approximately 350,000 compounds. The synthetic route involves a series of counter-screens and biophysical assays to verify direct binding to CPS1 . Detailed protocols for each step of the synthetic route can be found in the supplementary information of the related research articles .

化学反应分析

H3B-120 undergoes several types of chemical reactions, including:

Inhibition Reactions: This compound inhibits CPS1 by binding to an allosteric pocket, preventing ATP binding and catalysis.

Dose-Dependent Inhibition: It inhibits urea production in a dose-dependent manner, although its cellular potency decreases significantly compared to enzymatic assays.

Common reagents and conditions used in these reactions include DMSO as a solvent, and the reactions are typically conducted at room temperature . The major product formed from these reactions is the inhibited CPS1 enzyme, which leads to reduced urea production and pyrimidine synthesis .

相似化合物的比较

H3B-120 is unique in its high selectivity and competitive inhibition of CPS1. Similar compounds include:

This compound stands out due to its high selectivity and competitive inhibition, making it a valuable tool for studying CPS1-related pathways and developing targeted therapies .

属性

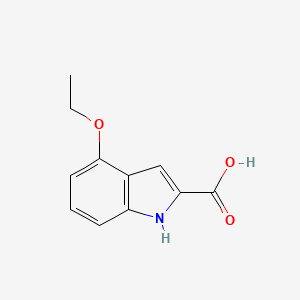

IUPAC Name |

1-N-benzyl-1-N-methyl-4-N-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-14-13-26-18(20-14)21-17(24)16-8-10-23(11-9-16)19(25)22(2)12-15-6-4-3-5-7-15/h3-7,13,16H,8-12H2,1-2H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOZXRSCSSPAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)N(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2545991.png)

![3-(2-methoxyethyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2545992.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2545995.png)

![8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2545996.png)

![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)

![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)

![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2546013.png)